quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate
CAS No.: 2365471-15-2
Cat. No.: VC16578483
Molecular Formula: C23H21FN2O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2365471-15-2 |
---|---|
Molecular Formula | C23H21FN2O2 |
Molecular Weight | 376.4 g/mol |
IUPAC Name | quinolin-8-yl 1-(4-fluoropentyl)indole-3-carboxylate |
Standard InChI | InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |
Standard InChI Key | OMYXQSSFQLPJBR-UHFFFAOYSA-N |
Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate belongs to the indole-3-carboxylate class of synthetic cannabinoids. Its structure comprises:
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Indole core: A bicyclic aromatic system with a carboxylate ester at the 3-position.
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4-Fluoropentyl chain: A five-carbon alkyl group with a fluorine atom at the 4th position, linked to the indole nitrogen.
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Quinolin-8-yl group: A heteroaromatic ring system esterified to the indole carboxylate.
The molecular formula is inferred as C₂₄H₂₂FN₂O₂ (molecular weight ≈ 396.4 g/mol), based on structural analogs like FUB-PB22 (C₂₅H₁₇FN₂O₂, 396.41 g/mol) .
Physicochemical Properties
While experimental data for the 4-fluoropentyl variant are absent, analogs suggest:
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Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) .
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pKa: ~2.20, indicative of weak acidity at the indole nitrogen .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step reactions:
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Indole carboxylation: Formation of indole-3-carboxylic acid via Friedel-Crafts acylation.
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Fluoropentyl introduction: Alkylation of the indole nitrogen using 4-fluoropentyl bromide under basic conditions.
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Esterification: Reaction with quinolin-8-ol in the presence of a coupling agent (e.g., DCC/DMAP).
Key intermediates include 4-fluoropentyl bromide and indole-3-carboxylic acid, with yields optimized through catalyst selection (e.g., palladium for cross-coupling).
Industrial Optimization
Scale-up production prioritizes:
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Temperature control: 80–100°C for esterification.
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Solvent systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for improved reaction kinetics.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Biological Activity and Mechanism of Action
Cannabinoid Receptor Agonism
The compound likely binds to CB1 (central) and CB2 (peripheral) receptors, mimicking endogenous cannabinoids like anandamide. Structural analogs exhibit:
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CB1 affinity: Ki ≈ 5–10 nM, comparable to Δ⁹-THC.
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CB2 selectivity: 2–3x higher affinity for CB2 in inflammatory models.
Signaling Pathways
Activation triggers:
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Gαi/o protein coupling: Inhibition of adenylate cyclase, reducing cAMP levels.
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MAPK/ERK cascade: Modulation of cell proliferation and apoptosis.
Analytical Characterization
Spectroscopic Identification
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GC/MS: Characteristic fragments at m/z 376 (M⁺), 232 (quinoline loss) .
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NMR: δ 7.8–8.2 ppm (quinoline protons), δ 4.3 ppm (fluoropentyl -CH₂F) .
Differentiation from Analogs
Exact mass analysis distinguishes it from isomers (e.g., 3-fluoropentyl variant, Δmass = 1.1 ppm) .
Regulatory and Legal Status
As a synthetic cannabinoid, it likely falls under Schedule I in jurisdictions following the UN 1961 Convention. Analog-specific bans are emerging in the EU and U.S. .
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